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2-Azaspiro[3.5]nonane-2-carboxamide

Cat. No.: B6893861
M. Wt: 168.24 g/mol
InChI Key: QTGWHIGHTBIYOF-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Architectures in Contemporary Chemical Biology and Drug Discovery

Spirocyclic architectures are characterized by a central, single atom that is part of two distinct rings. This unique structural feature imparts a three-dimensional (3D) topology that is a significant departure from the often flat, aromatic structures of many traditional drug molecules. The move towards more 3D-shaped compounds, a concept often referred to as "escaping from flatland," is driven by the potential for improved pharmacological properties.

The inherent rigidity and defined spatial arrangement of spirocycles can lead to higher binding affinity and selectivity for their biological targets. By pre-organizing the appended functional groups in specific vectors, these scaffolds can minimize the entropic penalty upon binding to a protein. This structural rigidity also contributes to improved metabolic stability, as the saturated carbon centers are often less susceptible to oxidative metabolism compared to more flexible or aromatic systems. Furthermore, the introduction of spirocyclic motifs can favorably modulate physicochemical properties such as solubility and lipophilicity, which are critical for a compound's pharmacokinetic profile.

The growing interest in these scaffolds is evidenced by their presence in a number of approved drugs and clinical candidates. Consequently, the development of synthetic methodologies to access diverse spirocyclic systems remains an active area of chemical research.

Overview of 2-Azaspiro[3.5]nonane-2-carboxamide as a Strategic Scaffold in Medicinal Chemistry Research

The this compound scaffold combines the desirable three-dimensional characteristics of a spirocycle with the well-established utility of a carboxamide functional group. The 2-azaspiro[3.5]nonane core, which consists of an azetidine (B1206935) ring fused to a cyclohexane (B81311) ring through a common carbon, presents a unique and valuable building block for medicinal chemists. It can be considered a bioisosteric replacement for more common cyclic amines like piperidine (B6355638), offering a different spatial arrangement of substituents and potentially improved metabolic stability. univ.kiev.ua Bioisosteric replacement is a widely used strategy in drug design to optimize lead compounds by substituting one group with another that has similar physical or chemical properties, with the goal of enhancing activity, reducing toxicity, or improving pharmacokinetics. nih.govspirochem.comcambridgemedchemconsulting.com

The carboxamide group is a ubiquitous functional group in medicinal chemistry, found in numerous approved drugs. jocpr.comresearchgate.net Its importance stems from its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzymes and receptors. jocpr.comacs.org The carboxamide bond is also relatively stable and can mimic the peptide bond, making it a valuable feature in the design of peptidomimetics. nih.gov

The strategic combination of the 2-azaspiro[3.5]nonane core with a carboxamide at the nitrogen atom, as in this compound, creates a scaffold with several advantageous features for drug discovery:

Defined Exit Vectors: The spirocyclic core orients the carboxamide group and any substituents on the cyclohexane ring in well-defined spatial orientations, allowing for systematic exploration of the surrounding chemical space.

Modulation of Properties: The carboxamide functionality can be readily modified, allowing for fine-tuning of properties such as polarity, solubility, and target engagement.

Novel Chemical Space: This scaffold provides access to novel and underexplored chemical space, which can be crucial for identifying hits against new and challenging biological targets and for establishing novel intellectual property.

Research into related azaspiro[3.5]nonane derivatives has highlighted their potential as GPR119 agonists, indicating the utility of this core in developing therapeutics for metabolic disorders. nih.gov The synthesis of various functionalized azaspirocycles is an active area of research, paving the way for the broader application of scaffolds like this compound in drug discovery programs. univ.kiev.uagoogle.comuniv.kiev.ua

Data Tables

Table 1: Properties of the 2-Azaspiro[3.5]nonane Scaffold

PropertyDescription
Molecular Structure A spirocyclic system with an azetidine ring and a cyclohexane ring sharing a single carbon atom.
Three-Dimensionality High degree of sp3 character, leading to a rigid, three-dimensional structure.
Bioisosterism Can act as a bioisostere for piperidine and other cyclic amines, offering novel structural diversity. univ.kiev.ua
Metabolic Stability The rigid, saturated framework can lead to increased resistance to oxidative metabolism.
Synthetic Accessibility Synthetic routes to the core structure and its derivatives are being actively developed. google.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O B6893861 2-Azaspiro[3.5]nonane-2-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azaspiro[3.5]nonane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c10-8(12)11-6-9(7-11)4-2-1-3-5-9/h1-7H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGWHIGHTBIYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Azaspiro 3.5 Nonane 2 Carboxamide

Retrosynthetic Analysis and Fundamental Approaches to the 2-Azaspiro[3.5]nonane Core

The synthesis of the 2-azaspiro[3.5]nonane core is a significant challenge in organic synthesis due to its three-dimensional structure and inherent ring strain. mdpi.com Retrosynthetic analysis suggests several key disconnections, primarily involving the formation of the azetidine (B1206935) or cyclohexane (B81311) ring as the final step.

Construction of the Spiro[3.5]nonane Ring System via Cyclization Reactions

The formation of the spiro[3.5]nonane ring system is central to the synthesis of the target molecule. Various cyclization strategies have been developed to construct this and related spirocyclic frameworks. These methods often involve the creation of at least two rings linked by a single spiro-atom. mdpi.com

One common approach involves an intramolecular cyclization. For instance, a patented method for synthesizing a related compound, 2,5-dioxa-8-azaspiro[3.5]nonane, starts with 3-((benzylamino)methyl)oxetan-3-ol. google.com This starting material undergoes acylation with chloroacetyl chloride, followed by a base-mediated intramolecular cyclization to form the spiro-lactam. Subsequent reduction and deprotection yield the desired azaspiro[3.5]nonane core. google.com This highlights a strategy where one ring is pre-formed, and the second is closed around a key intermediate.

Radical cyclizations also offer a powerful tool for constructing spirocyclic systems. nii.ac.jp For example, thiol-mediated acyl radical cyclization of enone-aldehydes has been shown to produce spirocyclic 1,4-diketones in moderate to good yields. researchgate.net Similarly, manganese(III)-based oxidative radical cyclizations of N-aryl-2-oxocycloalkane-1-carboxamides can produce spiro[cycloalkane-1,3'-indoline]-2,2'-diones through a formal 5-exo-trig cyclization. nii.ac.jp

Other notable methods include the Prins-type cyclization of cyclic ketones with a homoallylic alcohol, which yields substituted spirocyclic tetrahydropyrans. nih.gov Additionally, annulation strategies have been developed for compounds like 2-azaspiro[3.4]octane, where either the cyclopentane (B165970) or the azetidine ring is formed last through conventional chemical transformations. rsc.org

Cyclization Strategy Key Intermediates/Starting Materials Product Type Reference
Intramolecular N-alkylation3-((benzylamino)methyl)oxetan-3-ol, Chloroacetyl chlorideSpiro-lactam google.com
Acyl Radical CyclizationEnone-aldehydes, t-dodecanethiol, AIBNSpirocyclic 1,4-diketones researchgate.net
Oxidative Radical CyclizationN-aryl-2-oxocycloalkane-1-carboxamides, Mn(OAc)3Spiroindolinones nii.ac.jp
Prins CyclizationCyclic ketones, Homoallylic alcohol, AcidSpirocyclic tetrahydropyrans nih.gov

Stereoselective Synthesis of 2-Azaspiro[3.5]nonane Derivatives

Achieving stereocontrol in the synthesis of spirocycles is crucial, particularly for applications in medicinal chemistry. Stereoselective synthesis aims to control the formation of the multiple stereocenters present in these complex molecules. youtube.com

One approach to stereoselectivity involves using chiral auxiliaries. A chiral auxiliary attached to a starting material can direct the stereochemical outcome of a key bond-forming reaction, after which the auxiliary can be removed. youtube.com For example, in aldol (B89426) reactions leading to acyclic precursors of cyclic systems, chiral auxiliaries on the enolate component can establish the relative and absolute stereochemistry. youtube.com

Organocatalysis has also emerged as a powerful strategy. The asymmetric synthesis of spiro-oxindoles incorporating an azetidine ring has been achieved via a formal [2+2] annulation reaction, using a bifunctional cinchona-type β-isocupridine-based catalyst to induce asymmetry. researchgate.net

Furthermore, substrate-controlled stereoselectivity is often exploited. In the synthesis of steroidal spiro-γ-lactones, the rigid steroid core directs the stereoselective alkylation at the 17-ketone, leading to a specific stereoisomer. nih.gov Subsequent chemoselective reduction and acid-mediated cyclization preserve this stereochemistry. nih.gov

Strategies for Carboxamide Functionalization

Once the 2-azaspiro[3.5]nonane core is synthesized, the final step is the introduction of the carboxamide group at the nitrogen atom. This transformation is typically straightforward and can be accomplished through several standard synthetic methods. The secondary amine of the spirocycle serves as the nucleophile for this functionalization.

One of the most common methods involves the acylation of the amine. This can be achieved by reacting the 2-azaspiro[3.5]nonane with an activated carboxylic acid derivative. However, to form the specific 2-azaspiro[3.5]nonane-2-carboxamide, where the substituent on the carboxamide nitrogen is a hydrogen, a multi-step procedure is often required.

A typical route involves:

Reaction with a Phosgene Equivalent: The secondary amine can be reacted with a chloroformate, such as ethyl chloroformate, to form a carbamate (B1207046) intermediate (e.g., an ethyl carbamate).

Ammonolysis: The resulting carbamate is then treated with ammonia, which displaces the ethoxy group to yield the primary carboxamide.

Alternatively, the amine can be reacted with an isocyanate. The use of trimethylsilyl (B98337) isocyanate, followed by aqueous workup, can directly install the carboxamide group. Another approach is to first protect the amine with a group like tert-butyloxycarbonyl (Boc), as seen in the commercially available 2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonane-7-carboxylic acid. calpaclab.com While this example has the functional group on the cyclohexane ring, the Boc-protected nitrogen is a common intermediate. This Boc group can be cleaved and the resulting amine can be functionalized as described above.

Advanced Synthetic Strategies and Mechanistic Insights

Modern synthetic chemistry has provided more efficient and elegant solutions for constructing complex molecules like azaspirocycles. These include palladium-catalyzed cascade reactions and multicomponent assembly strategies, which offer high atom and step economy.

Palladium-Catalyzed Oxidative Cascade Methodologies

Palladium-catalyzed reactions are powerful tools for constructing complex molecular architectures, including spirocycles. researchgate.net These cascade, or domino, reactions allow for the formation of multiple chemical bonds in a single synthetic operation, often with high chemo- and stereoselectivity. researchgate.net

One such strategy involves a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade. nih.gov This process can be used to synthesize spirocyclic pyrrolines from γ,δ-unsaturated oxime esters. The mechanism begins with the oxidative addition of a Pd(0) catalyst to the oxime ester, followed by a Narasaka–Heck cyclization to form a σ-alkyl-Pd(II) intermediate. This intermediate then undergoes intramolecular C–H activation to generate a spiropalladacycle, which can be trapped by a C2 synthon in a subsequent annulation step to build the final spirocyclic product. nih.gov

Another advanced method is the dearomative azaspirocyclization of bromoarenes bearing an aminoalkyl group with N-tosylhydrazones, catalyzed by palladium. acs.org This convergent approach allows for the introduction of carbon substituents during the spirocyclization process. The resulting azaspirocycles can be further elaborated into more complex structures. acs.org The power of palladium catalysis is also demonstrated in sequences involving aza-Wacker cyclization, which can be challenging to combine with other reactions in one pot due to substrate compatibility issues but offers a direct route to N-heterocycles. researchgate.net

Palladium-Catalyzed Reaction Starting Materials Key Intermediate Product Reference
Narasaka–Heck/C–H Activation Annulationγ,δ-Unsaturated oxime ester, C2 synthonSpiropalladacycleSpirocyclic pyrrolines nih.gov
Dearomative AzaspirocyclizationBromoarenes with aminoalkyl group, N-tosylhydrazonesPd-carbene1-Azaspirocycles acs.org
Aza-Wacker / Povarov CascadeAryl amines, 1,6-dienesπ-allyl Pd intermediateFused N-heterocycles researchgate.net

Multicomponent Direct Assembly Approaches to N-Heterospirocycles

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly efficient for generating molecular diversity. mdpi.comnih.gov

A notable example is the visible-light-driven photocatalytic assembly of β-spirocyclic pyrrolidines. nih.govacs.org This method uses a photosensitizer to generate nitrogen-centered radicals from N-allylsulfonamides. These radicals then engage with exocyclic alkenes in a cyclization cascade to construct the spirocyclic pyrrolidine (B122466) core in moderate to very good yields. nih.govacs.orgacs.org This one-pot, two-step reaction highlights the power of photocatalysis in facilitating the construction of complex N-heterospirocycles. nih.gov

Another powerful MCR involves the coupling of in situ generated dipoles from an isocyanide–acetylenic ester adduct with a dipolarophile, such as a 4-arylidene-isoxazol-5(4H)-one derivative. nih.gov This catalyst-free, three-component reaction proceeds via a 1,3-dipolar cycloaddition to afford novel azaspiro[4.4]nona-triene derivatives, showcasing a green and efficient pathway to intricate spiro architectures. nih.gov These MCRs provide rapid access to complex scaffolds that are highly relevant for drug discovery and material science. mdpi.comnih.gov

Utilization of Reformatsky Reagents in Spiroazetidin-2-one Synthesis

The Reformatsky reaction, a classic method for forming carbon-carbon bonds, has found utility in the synthesis of β-hydroxy esters and, by extension, in the construction of various heterocyclic systems. byjus.comwikipedia.orgorganic-chemistry.org This reaction typically involves the reaction of an α-halo ester with a carbonyl compound, such as an aldehyde or ketone, in the presence of metallic zinc. byjus.comwikipedia.org The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard or organolithium reagents, allowing for greater functional group tolerance. wikipedia.org

The mechanism commences with the oxidative insertion of zinc into the carbon-halogen bond of the α-haloester, forming a zinc enolate. wikipedia.orgorganic-chemistry.org This enolate then adds to the carbonyl group of the second reactant. A subsequent acidic workup yields the final β-hydroxy ester. wikipedia.org The reaction's versatility is enhanced by the use of various metals beyond zinc, including magnesium, indium, and samarium(II) iodide, and by the activation of zinc powder to improve yields. wikipedia.orgthermofisher.com

In the context of spiroazetidin-2-one synthesis, the Reformatsky reaction can be adapted to create the β-lactam ring characteristic of these structures. For instance, an intramolecular version of the reaction could be envisioned, or the reaction could be used to generate a key intermediate which is then cyclized to form the spiroazetidinone core. Recent developments have also focused on asymmetric Reformatsky-type reactions to produce chiral β-hydroxyalkanoates, which are valuable precursors for biologically active molecules. beilstein-journals.org

Flow Chemistry Applications for Scalable Production

Flow chemistry has emerged as a powerful tool for the synthesis of chemical compounds, offering advantages in terms of scalability, safety, and efficiency. A notable application of this technology is in a two-step protocol for the synthesis of azabicyclo[1.1.0]butyl intermediates, which are precursors to spirocyclic systems. researchgate.net This method is described as robust and mild, highlighting the benefits of flow chemistry in handling highly strained intermediates. researchgate.net While direct application to this compound is not explicitly detailed, the principles are transferable for the scalable production of related spirocyclic frameworks.

Derivatization and Analogue Synthesis of this compound Scaffolds

Design and Synthesis of Functionalized this compound Analogs

The 2-azaspiro[3.5]nonane scaffold is a valuable motif in drug discovery, often serving as a bioisosteric replacement for piperidine (B6355638) to improve metabolic stability. researchgate.netuniv.kiev.ua The synthesis of functionalized analogs allows for the fine-tuning of physicochemical properties such as lipophilicity and solubility. univ.kiev.ua

One approach to functionalization involves the chemical transformation of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, a related spirocyclic compound. univ.kiev.uauniv.kiev.ua This starting material can be subjected to various reactions to introduce diverse functional groups, enabling its incorporation into bioactive molecules in multiple ways. univ.kiev.uauniv.kiev.ua The described synthetic methods are scalable, allowing for the production of multigram quantities of the desired compounds with good yields. univ.kiev.ua

Another strategy focuses on the synthesis of pyrrole-2-carboxamide derivatives, which have shown potent antibacterial activity. researchgate.net Although not directly involving the 2-azaspiro[3.5]nonane core, the principles of designing and synthesizing carboxamide derivatives with biological activity are relevant. The synthesis often starts from a commercially available ester, which is then hydrolyzed to the corresponding carboxylic acid before being coupled with various amines to generate a library of amide analogs. researchgate.net

The table below showcases examples of functionalized spiro compounds and their biological activities, illustrating the impact of structural modifications.

Compound IDStructureIC50 (nM)LLEhERG (% inhibition @ 10 µM)
2a Spiroazetidine115.3
2b (2r,4s)-spirocyclobutane6.55.4
2c (2s,4r)-spirocyclobutane890
3e Methyleneoxy linker1166.4

Data sourced from docking studies and in vitro assays. acs.org

Role of Protecting Group Strategies in Synthetic Pathways

Protecting groups are essential tools in multi-step organic synthesis, enabling chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. organic-chemistry.orgwikipedia.orgpressbooks.pub A good protecting group should be easy to introduce, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions. pressbooks.pub

In the synthesis of complex molecules like functionalized 2-azaspiro[3.5]nonane derivatives, protecting groups are crucial for achieving the desired outcome. For example, an amine can be protected as a carbamate to render it non-nucleophilic, allowing other parts of the molecule to react with electrophiles. organic-chemistry.org Common protecting groups for alcohols include acetyl (Ac), benzyl (B1604629) (Bn), and various silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS). libretexts.org For amines, carbobenzyloxy (Cbz) and tert-butoxycarbonyl (Boc) are frequently used. libretexts.org

The choice of protecting group is critical and depends on the specific reaction sequence. An "orthogonal" protecting group strategy, where different protecting groups can be removed under distinct conditions, allows for the selective deprotection and functionalization of multiple sites within the same molecule. organic-chemistry.org For instance, a Boc group is removed under acidic conditions, while a Fmoc group is cleaved by base. organic-chemistry.org

The following table lists common protecting groups and their typical deprotection conditions:

Protecting GroupFunctional Group ProtectedDeprotection Conditions
Acetyl (Ac) Alcohol, AmineAcid or base
Benzyl (Bn) AlcoholHydrogenolysis
tert-Butyldimethylsilyl (TBDMS) AlcoholFluoride ions (e.g., TBAF), acid
Carbobenzyloxy (Cbz) AmineHydrogenolysis
tert-Butoxycarbonyl (Boc) AmineStrong acid

Information compiled from various sources. wikipedia.orglibretexts.orgyoutube.com

Preparation and Utility of Advanced Synthetic Intermediates

The synthesis of complex target molecules often relies on the preparation of advanced synthetic intermediates. These are stable, well-characterized compounds that can be readily converted into a variety of final products.

A patent describes a two-step synthesis of the drug intermediate 7-oxo-2-azaspiro[3.5]nonane. google.com This method involves a first cyclization reaction to form a key intermediate, followed by a second cyclization using lithium aluminum hydride to yield the final product. google.com The process is reported to have a high yield and is suitable for large-scale production. google.com

In another example, the synthesis of 2-azaspiro[3.4]octane was achieved through three different routes, highlighting the flexibility in synthetic design. rsc.org One route involved the annulation of a cyclopentane ring, while the other two focused on the annulation of the four-membered ring. rsc.org These approaches utilize readily available starting materials and conventional chemical transformations. rsc.org

The development of such intermediates is crucial for streamlining the synthesis of new chemical entities and facilitating the exploration of structure-activity relationships.

Structure Activity Relationship Sar and Conformational Studies of 2 Azaspiro 3.5 Nonane 2 Carboxamide

Conformational Rigidity and Three-Dimensional Characteristics of the 2-Azaspiro[3.5]nonane System

The defining feature of the 2-azaspiro[3.5]nonane scaffold is its conformational rigidity. The central spiro-carbon atom locks the two constituent rings—the four-membered azetidine (B1206935) and the six-membered cyclohexane (B81311)—into a fixed perpendicular orientation. This fusion dramatically reduces the conformational flexibility that would be present in analogous open-chain or single-ring systems. The result is a molecule with a high degree of three-dimensionality and a greater fraction of sp³-hybridized carbon atoms (Fsp³), a characteristic that has been correlated with increased success in clinical development. univ.kiev.uanih.gov

This rigid structure ensures that substituents attached to the scaffold are projected into space in well-defined vectors. researchgate.net Unlike flexible molecules that can adopt numerous conformations, the 2-azaspiro[3.5]nonane system presents a more defined shape to a biological target, which can lead to more specific and higher-affinity interactions. nih.gov This controlled spatial arrangement is a key advantage in drug design, allowing for the precise positioning of pharmacophoric groups to match the binding site of a receptor or enzyme. The constrained nature of the scaffold effectively "freezes" a particular bioactive conformation, reducing the entropic penalty upon binding. nih.gov

Bioisosteric Relationships of 2-Azaspiro[3.5]nonane-2-carboxamide Motif with Other Heterocycles

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar size, shape, and electronic properties, is a fundamental tool in medicinal chemistry. The 2-azaspiro[3.5]nonane motif has proven to be an effective bioisostere for commonly used heterocyclic fragments.

The 2-azaspiro[3.5]nonane framework, particularly its derivatives, serves as an excellent structural mimic for piperidine (B6355638) and its substituted analogue, pipecolic acid. univ.kiev.uaresearchgate.net Piperidine rings are ubiquitous in pharmaceuticals, but they can be susceptible to metabolic oxidation, a known liability. univ.kiev.ua Spirocyclic bioisosteres like 2-azaspiro[3.5]nonane derivatives offer a solution by providing a more stable core that retains the necessary geometry for biological activity while improving metabolic stability. univ.kiev.uaenamine.net

For instance, research on analogues of the local anesthetic Bupivacaine demonstrated the value of this bioisosteric replacement. When the piperidine fragment in Bupivacaine was replaced with a 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, the resulting compound exhibited comparable anesthetic activity and ADME (absorption, distribution, metabolism, and excretion) properties. univ.kiev.ua Notably, this spirocyclic analogue also showed a five-fold reduction in toxicity and enhanced water solubility, highlighting the multifaceted benefits of this strategic substitution. univ.kiev.ua This demonstrates that the spirocyclic core can successfully replicate the spatial orientation of the piperidine ring while conferring superior pharmacological properties.

Introducing a spirocyclic center into a molecule induces significant geometric and electronic changes that can be leveraged for therapeutic advantage. Geometrically, the spiro-junction creates a distinct three-dimensional topology. nih.gov Compared to a flat piperidine or a flexible chain, the 2-azaspiro[3.5]nonane scaffold forces appended substituents into a perpendicular arrangement, altering the molecule's interaction profile with its target. nih.gov This fixed, 3D orientation can enhance binding affinity by ensuring a more complementary fit with the target protein's binding pocket. nih.gov

Electronically, the replacement of a piperidine with an azaspiro-scaffold can alter the basicity (pKa) of the nitrogen atom. Moving the heteroatom from a β to a γ position relative to the nitrogen can reduce inductive electron withdrawal, leading to an increase in basicity. nih.gov This modification of physicochemical properties can, in turn, influence characteristics such as solubility and lipophilicity (logD). nih.gov In many cases, the introduction of an azaspiro[3.3]heptane has been shown to lower logD, a counterintuitive effect given the addition of a carbon atom, which is rationalized by the increase in basicity. nih.govresearchgate.net Such modulation is critical for optimizing a drug candidate's pharmacokinetic profile.

Elucidation of Substituent Effects on Biological Activity and Binding Affinity

Studies on various carboxamides have shown that this functional group often plays a crucial role in biological activity. researchgate.netnih.gov In the context of the this compound, the carboxamide group itself is a key interaction point, while further substitutions on the rings can fine-tune potency and selectivity.

A clear example of the scaffold's utility is seen in the development of inhibitors for ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a target in STING pathway-mediated immunotherapy. Researchers incorporated spirobicyclic linkers to restrict conformational freedom. As shown in the table below, a derivative containing a 2,6-diazaspiro[3.5]nonane linker, a close analogue of the 2-azaspiro[3.5]nonane system, demonstrated potent in vitro inhibitory activity.

CompoundSpirocyclic LinkerENPP1 Inhibitory Activity (IC₅₀, nM)
222,6-Diazaspiro[3.5]nonane21.89

This data illustrates that the rigid spiro-scaffold is a key component for achieving high potency, effectively positioning the necessary pharmacophoric elements for optimal interaction with the ENPP1 enzyme. The ability to make manageable functionalizations allows for the fine-tuning of properties like lipophilicity, water solubility, and metabolic stability, directly impacting the therapeutic potential of the molecule. univ.kiev.ua

Stereochemical Influence on Molecular Recognition and Target Specificity

Stereochemistry is paramount in drug action, as biological systems are inherently chiral. The introduction of substituents onto the 2-azaspiro[3.5]nonane scaffold can create one or more chiral centers, leading to stereoisomers (enantiomers or diastereomers). Due to the scaffold's conformational rigidity, these stereoisomers present distinctly different three-dimensional arrangements of atoms. nih.gov

This fixed spatial orientation means that different stereoisomers will interact differently with a chiral biological target, such as a receptor or enzyme active site. One isomer may bind with high affinity, leading to the desired therapeutic effect, while another may bind weakly or not at all, or even interact with a different target, potentially causing off-target effects. nih.gov Therefore, the stereochemical configuration of substituted 2-azaspiro[3.5]nonane derivatives has a profound influence on molecular recognition and target specificity.

The impact of stereochemistry on selectivity is a well-documented phenomenon in medicinal chemistry. For example, replacing a piperazine (B1678402) with a diazaspiro[3.3]heptane in the PARP inhibitor Olaparib resulted in a two-fold reduction in potency but a significant increase in selectivity for PARP-1 over other family members. This highlights how the unique geometry of a spirocyclic scaffold can be exploited to achieve greater target specificity. The controlled synthesis of specific stereoisomers is therefore a critical step in the development of drugs based on the 2-azaspiro[3.5]nonane scaffold to maximize efficacy and minimize potential side effects.

Pre Clinical Mechanistic Investigations and Target Modulation by 2 Azaspiro 3.5 Nonane 2 Carboxamide Derivatives

Enzymatic Inhibition Studies of 2-Azaspiro[3.5]nonane-2-carboxamide Analogs

Human mast cell tryptase is a serine protease that plays a role in inflammatory conditions such as asthma. While specific studies on the inhibition of human mast cell tryptase by this compound derivatives are not available in the reviewed literature, research on structurally related spirocyclic piperidine (B6355638) amides has identified potent tryptase inhibitors. For instance, a series of spirocyclic piperidine amide derivatives were explored, leading to the identification of potent and selective tryptase inhibitors. The investigation of different N-acyl portions of these spirocyclic piperidine amides has been a key area of focus. Additionally, other chemical scaffolds, such as N1-activated C4-carboxy azetidinones and m-benzylaminepiperidine with an indole (B1671886) substituent, have also yielded potent and selective tryptase inhibitors. The tryptase inhibitor APC366 has been shown to effectively inhibit histamine (B1213489) release from human lung mast cells.

The 3C-like protease (3CLpro) of SARS-CoV-2 is a crucial enzyme for the virus's replication, making it a prime target for antiviral drug development. Structure-guided design has led to the development of potent inhibitors of SARS-CoV-2 3CLpro based on a 6-azaspiro[3.5]nonane scaffold. These inhibitors have demonstrated significant inhibitory activity against both SARS-CoV-2 3CLpro and MERS-CoV 3CLpro, with most showing submicromolar IC50 values.

Receptor Ligand Binding and Functional Modulation

CCR2 Antagonism through Spirocyclic Frameworks

The C-C chemokine receptor type 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making CCR2 an attractive target for therapeutic intervention. Spirocyclic frameworks have emerged as a promising class of CCR2 antagonists.

While direct studies on this compound as a CCR2 antagonist are not extensively reported in publicly available literature, the broader class of spirocyclic molecules has been investigated for this purpose. For instance, a series of spirocyclic butanamides have been synthesized and evaluated for their CCR2 antagonistic activity. nih.gov Although these compounds did not displace the radiolabeled CCL2 ligand in binding assays, they demonstrated potent antagonism in a functional Ca²⁺-flux assay in cells expressing human CCR2. nih.gov This suggests a non-competitive or allosteric mechanism of inhibition.

The exploration of azaspiro[3.5]nonane derivatives for other therapeutic targets, such as GPR119 agonists, has provided synthetic routes to this particular spirocyclic core. nih.gov Furthermore, patent literature discloses derivatives containing an azaspiro[3.5]non-1-en-1-yl)amino moiety as CCR2 antagonists, indicating that this scaffold has been a subject of investigation in industrial drug discovery programs.

A notable example from the broader class of spirocyclic CCR2 antagonists is the development of spirocyclic piperidines. The synthesis of these compounds often involves key steps like the Oxa-Pictet-Spengler reaction. nih.gov The resulting spirocyclic amines can then be further elaborated to introduce the necessary pharmacophoric elements for CCR2 antagonism.

The potency of these spirocyclic antagonists can be significant. For example, certain N-[3,5-bis(trifluoromethyl)benzyl]-2-cyclopropyl-4-(3,4-dihydrospiro[ acs.orgbenzopyran-1,4'-piperidin]-1'-yl)butanamide derivatives have shown IC₅₀ values as low as 17 nM in Ca²⁺-flux assays. nih.gov

Table 1: Examples of Spirocyclic CCR2 Antagonists and their In Vitro Activity

Compound IDSpirocyclic CoreAssay TypeIC₅₀ (nM)
4g3,4-dihydrospiro[ acs.orgbenzopyran-1,4'-piperidine]Ca²⁺-flux89
4o3,4-dihydrospiro[ acs.orgbenzopyran-1,4'-piperidine]Ca²⁺-flux17

Data sourced from a study on spirocyclic butanamide antagonists of CCR2. nih.gov

Structural Basis of Ligand-Target Recognition via X-ray Co-crystallography

Understanding the precise interactions between a ligand and its target protein at the atomic level is crucial for structure-based drug design. X-ray co-crystallography is a powerful technique for elucidating these interactions. While a co-crystal structure of a 2-azaspiro[3.5]nonane derivative with CCR2 is not publicly available, the structures of CCR2 in complex with other antagonists provide valuable insights into the binding pocket and the mechanism of inhibition.

The crystal structure of CCR2 has been solved in complex with both orthosteric and allosteric antagonists. These structures reveal that the antagonist binding site is located within the transmembrane helical bundle of the receptor. The binding of antagonists induces a conformational change in the receptor, stabilizing an inactive state that is incapable of binding to intracellular signaling partners like G-proteins.

For instance, the co-crystal structure of CCR2 with the antagonist BMS-681 reveals that the ligand binds in a deep, largely hydrophobic pocket. The protonated tertiary amine of the antagonist is in proximity to a structured water molecule within the binding site. Interestingly, some CCR2 antagonists are known to depend on the conserved glutamic acid residue E2917.39, although direct interaction is not always observed.

The crystallographically observed conformation of antagonist-bound CCR2 displays pronounced structural signatures of an inactive state. This includes an outward-facing conformation of the intracellular end of helix VII, which prevents the engagement of downstream signaling molecules.

While direct crystallographic data for an azaspiro[3.5]nonane derivative is not available for CCR2, X-ray crystal structures of other small molecules containing this scaffold have been determined in different contexts, confirming the feasibility of obtaining high-resolution structural information for this class of compounds. nih.gov

In Vitro Cellular Assays for Investigating Biological Effects (excluding human trials)

A variety of in vitro cellular assays are employed to characterize the biological effects of CCR2 antagonists. These assays are essential for determining the potency, selectivity, and mechanism of action of new chemical entities.

Chemotaxis Assays: One of the primary functions of the CCR2/CCL2 axis is to mediate the migration of monocytes. Chemotaxis assays, such as the Boyden chamber assay or microfluidic-based migration assays, are used to assess the ability of an antagonist to block the CCL2-induced migration of monocytic cell lines (e.g., THP-1) or primary human monocytes.

Calcium Mobilization Assays: CCR2 is a G-protein coupled receptor (GPCR) that, upon activation, triggers an increase in intracellular calcium concentration ([Ca²⁺]i). Fluorometric assays using calcium-sensitive dyes (e.g., Fura-2 or Fluo-4) are widely used to measure the ability of an antagonist to inhibit the CCL2-induced calcium flux in CCR2-expressing cells. This functional assay is a reliable method for quantifying antagonist potency. nih.gov

Receptor Binding Assays: Radioligand binding assays are used to determine the affinity of a compound for the CCR2 receptor. These assays typically involve competing a test compound against a radiolabeled CCR2 ligand (e.g., ¹²⁵I-CCL2) for binding to cells or membranes expressing the receptor. A reduction in the binding of the radioligand in the presence of the test compound indicates affinity for the receptor.

β-Arrestin Recruitment Assays: Upon activation, GPCRs like CCR2 recruit β-arrestin proteins, which are involved in receptor desensitization and internalization, as well as G-protein-independent signaling. Assays that measure the interaction between CCR2 and β-arrestin (e.g., using bioluminescence resonance energy transfer or enzyme-fragment complementation) can be used to assess the antagonistic activity of a compound. nih.gov

Table 2: Common In Vitro Assays for CCR2 Antagonist Characterization

Assay TypePurposeTypical Cell LineMeasured Endpoint
ChemotaxisMeasures inhibition of cell migrationTHP-1, primary monocytesNumber of migrated cells
Calcium MobilizationMeasures inhibition of G-protein signalingCHO-hCCR2, THP-1Change in intracellular Ca²⁺
Radioligand BindingMeasures affinity for the receptorHEK293-hCCR2Displacement of radioligand
β-Arrestin RecruitmentMeasures inhibition of β-arrestin interactionU2OS-hCCR2-β-arrestinBRET or enzyme activity

These in vitro assays are critical for the preclinical evaluation of this compound derivatives and other potential CCR2 antagonists, providing the necessary data to guide further optimization and development.

Computational and Theoretical Chemistry Studies on 2 Azaspiro 3.5 Nonane 2 Carboxamide

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to a protein's active site. These methods are instrumental in structure-based drug design, helping to identify key interactions that contribute to binding affinity and selectivity.

Molecular docking studies on derivatives of related spirocyclic compounds, such as pyrrole-2-carbohydrazide derivatives, have been performed to understand their interactions with enzyme active sites. vlifesciences.com For instance, docking of these derivatives into the enoyl-acyl carrier protein (ENR) reductase binding pocket has helped to rationalize their antimycobacterial activity. vlifesciences.com Similarly, docking studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides against the PI3Kα binding site have revealed key binding residues. mdpi.com These studies typically involve preparing the protein structure, defining the binding site, and then using a scoring function to rank the different binding poses of the ligand. vlifesciences.commdpi.com

Table 1: Representative Molecular Docking and Dynamics Simulation Studies on Related Heterocyclic Compounds

Compound ClassTarget ProteinKey Findings
Pyrrole-2-carbohydrazide derivativesEnoyl-acyl carrier protein (ENR) reductaseRationalization of antimycobacterial activity through active site interactions. vlifesciences.com
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamidesPI3KαIdentification of key binding residues within the kinase domain. mdpi.com
2-amino-6-arylsulphonylbenzonitrile analoguesHIV-1 Reverse TranscriptaseElucidation of different interaction modes and the role of specific residues in binding. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. These calculations can provide valuable information on parameters like molecular orbital energies, charge distribution, and reaction mechanisms.

For instance, quantum chemical calculations have been utilized to study the Brønsted acid-catalyzed inverse-electron demand aza-Diels-Alder reactions of 2-aza-dienes, which share some structural motifs with the azaspiro core. researchgate.net These studies computed activation energies and used activation strain and Kohn-Sham molecular orbital analyses to understand the effect of protonation on the reaction. researchgate.net Similarly, quantum-chemical modeling has been applied to investigate the IR spectra and reaction routes for the synthesis of other nitrogen-containing heterocyclic compounds. researchgate.net

Conformational Analysis of 2-Azaspiro[3.5]nonane-2-carboxamide Derivatives

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis aims to identify the stable low-energy conformations of a molecule and understand the energy barriers between them.

Studies on conformationally controlled analogues of biologically active natural products like zampanolide (B1247547) and dactylolide have highlighted the importance of maintaining a specific conformation for bioactivity. nih.gov Computational analysis, in conjunction with experimental techniques like NMR, can reveal the preferred solution-state conformations of flexible molecules. nih.gov For derivatives of 2-Azaspiro[3.5]nonane, such as 2-azaspiro[3.3]heptane-1-carboxylic acid, the spirocyclic core introduces significant conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target. univ.kiev.uauniv.kiev.ua The "Escape from Flatland" concept in medicinal chemistry emphasizes the benefits of incorporating three-dimensional scaffolds like spirocycles to improve pharmacological properties. univ.kiev.ua

A detailed conformational analysis of this compound would involve exploring the rotational barriers around the amide bond and the puckering of the cyclohexane (B81311) ring. Understanding the preferred conformations of this scaffold is essential for designing derivatives with optimal interactions with their biological targets.

Prediction of Physicochemical Descriptors and Their Correlation with Biological Outcomes

The physicochemical properties of a drug molecule, such as lipophilicity, solubility, and metabolic stability, are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to correlate these physicochemical descriptors with biological activity and pharmacokinetic properties. nih.gov

In silico prediction of ADME properties is a common practice in modern drug discovery to filter out compounds with unfavorable pharmacokinetic profiles at an early stage. nih.gov For example, for a series of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives, in silico ADME predictions were performed to assess their drug-likeness based on Lipinski's rule of five and Veber's rule. nih.gov The percentage of absorption was also calculated using the topological polar surface area (TPSA). nih.gov

QSAR studies often employ statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) to build predictive models. nih.gov For instance, a QSAR study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors demonstrated the superior predictive power of nonlinear ANN models over linear MLR models. nih.gov

For this compound, a systematic in silico evaluation of its physicochemical descriptors would be a crucial first step in assessing its drug-like properties.

Table 2: Commonly Predicted Physicochemical Descriptors and Their Significance

DescriptorSignificance
Molecular Weight (MW)Influences size and diffusion properties.
LogP (Octanol-water partition coefficient)Measure of lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA)Predicts intestinal absorption and blood-brain barrier penetration. nih.gov
Number of Hydrogen Bond Donors/AcceptorsInfluences solubility and binding interactions.
Number of Rotatable BondsRelates to conformational flexibility and oral bioavailability.

By applying these computational and theoretical methods, researchers can gain a comprehensive understanding of the chemical and biological properties of this compound and its derivatives, guiding the design of new and effective therapeutic agents. The lack of specific published data on the title compound underscores the opportunity for future research in this area.

Analytical and Spectroscopic Characterization Methodologies in 2 Azaspiro 3.5 Nonane 2 Carboxamide Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Detailed Nuclear Magnetic Resonance (NMR) data, which is crucial for the definitive structural confirmation of organic molecules, is not available for 2-Azaspiro[3.5]nonane-2-carboxamide. A comprehensive analysis would require both ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques like COSY, HSQC, and HMBC to unambiguously assign all proton and carbon signals and confirm the connectivity of the spirocyclic structure. A patent for indoleamine-2,3-dioxygenase inhibitors provides a single, isolated data point, but this is insufficient for a complete structural elucidation. Without access to the full spectral data, a detailed discussion of chemical shifts, coupling constants, and through-space correlations that would confirm the 3D structure of the molecule is not possible.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) data is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement. While the nominal molecular weight is known, specific experimental HRMS data is not found in the surveyed literature. Furthermore, tandem mass spectrometry (MS/MS) experiments would be required to study the compound's fragmentation patterns. This analysis provides critical information about the molecule's structure by showing how it breaks apart under specific conditions. The resulting fragmentation table, which would detail the mass-to-charge ratio (m/z) of parent and daughter ions, could not be generated as no such studies have been publicly reported for this specific compound.

X-ray Diffraction Analysis for Absolute Stereochemistry and Crystal Structure Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of its absolute stereochemistry and crystal structure. There are no published reports of successful crystallization or subsequent X-ray diffraction analysis for this compound. Consequently, critical crystallographic data, including the crystal system, space group, unit cell dimensions, and atomic coordinates, are unavailable. Such data would be presented in a detailed table to define the molecule's solid-state conformation and intermolecular interactions.

Future Research Directions and Emerging Applications for 2 Azaspiro 3.5 Nonane 2 Carboxamide

Exploration of Undiscovered Chemical Space within Azaspiro[3.5]nonane Frameworks

The exploration of novel chemical space is a critical endeavor in the quest for new therapeutics. Patent literature often defines a vast theoretical chemical space through combinatorial Markush structures, yet research and development frequently concentrate on a narrow region around an initial hit compound. This focused approach can leave large territories of potentially bioactive analogs unexplored.

Future research on the 2-azaspiro[3.5]nonane framework will systematically venture into this "unveiled chemical space." The goal is to identify and synthesize novel derivatives that possess unique biological activities. This involves moving beyond simple substitutions and exploring more complex structural modifications of the spirocyclic core. By employing rational design and chemical diversity-oriented synthesis, researchers can generate libraries of 2-azaspiro[3.5]nonane-2-carboxamide analogs that cover a broader, more diverse area of chemical space. This strategic exploration increases the probability of discovering compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. An alternative methodology that is more efficient in the early stages of drug discovery is advocated to achieve this.

Development of Novel Synthetic Routes for Diverse Derivatization

The ability to efficiently synthesize a wide array of derivatives is fundamental to exploring structure-activity relationships and optimizing lead compounds. For the azaspiro[3.5]nonane framework, future efforts will be directed toward developing more versatile and scalable synthetic methodologies.

Recent studies have reported facile and scalable synthetic approaches for related spirocyclic systems, such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, yielding multigram quantities of functionalized derivatives. These methods, which allow for the introduction of diverse functional groups, are applicable to a broader scope of spirocyclic building blocks and are well-suited for drug design applications. Expanding these and developing new synthetic strategies for this compound will enable the creation of a wider range of analogs for biological screening. The focus will be on reactions that are robust, high-yielding, and amenable to combinatorial synthesis, thereby accelerating the drug discovery process.

Identification of New Pre-clinical Biological Targets and Pathways for Modulation

A key area of future investigation is the identification of novel biological targets for which this compound and its derivatives may serve as modulators. The spirocyclic scaffold is a known bioisostere for piperidine (B6355638), a common motif in many bioactive compounds, suggesting its potential to interact with a wide range of biological targets.

Patent filings have indicated that compounds based on the 7-azaspiro[3.5]nonane-7-carboxamide structure are useful in treating conditions associated with the activity of fatty acid amide hydrolase (FAAH). This suggests a range of potential therapeutic applications, including:

Pain and Inflammation: Neuropathic pain, inflammatory pain, rheumatoid arthritis, and inflammatory bowel disease.

Neurological and Psychiatric Disorders: Cognitive disorders, anxiety, depression, and movement disorders.

Cardiovascular and Metabolic Diseases: Hypertension, cerebrovascular disorders, and diabetes.

Other Conditions: Overactive bladder, glaucoma, and certain types of cancer.

Future pre-clinical research will aim to validate these and identify entirely new targets and cellular pathways. This will involve extensive biological screening and mechanistic studies to elucidate how these compounds exert their effects at a molecular level.

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery Initiatives

The convergence of high-throughput screening (HTS) and artificial intelligence (AI) is set to revolutionize the drug discovery pipeline for compounds like this compound. These technologies offer the potential to dramatically accelerate the identification and optimization of new drug candidates.

High-Throughput Screening (HTS) platforms enable the rapid testing of large libraries of compounds against specific biological targets. For the 2-azaspiro[3.5]nonane framework, HTS can be used to screen thousands of novel derivatives to identify initial hits with desired activity. This allows for a much broader and faster exploration of the chemical space than traditional methods.

Artificial Intelligence (AI) and machine learning are becoming indispensable tools in modern drug development. AI can be applied in several key areas:

Target Identification: AI algorithms can analyze vast biological datasets to identify and validate novel drug targets.

Virtual Screening: AI models can predict the binding affinity of virtual compounds to a target protein, prioritizing which derivatives of this compound should be synthesized and tested first.

Lead Optimization: AI can predict how structural modifications will affect a compound's properties, such as efficacy and toxicity, guiding the design of more effective and safer drug candidates.

De Novo Design: Generative AI models can design entirely new molecules with desired properties, potentially creating novel azaspiro[3.5]nonane-based compounds that would not have been conceived through traditional methods.

By integrating HTS to generate large-scale experimental data and AI to build predictive models, researchers can create a powerful, iterative cycle of design, testing, and learning. This synergy will significantly shorten the timeline and reduce the costs

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Azaspiro[3.5]nonane-2-carboxamide derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization reactions, such as oxidative or reductive pathways. For example, oxidative cyclization using Oxone® in formic acid yields ring-fused derivatives, while two-step cyclization with lithium aluminum hydride achieves >82% yield for 7-oxo derivatives . Key factors include solvent choice (e.g., N,N-dimethylformamide), temperature (often 80–120°C), and catalyst selection.
  • Data Reference :

Compound NameSynthesis MethodYield (%)
7-Oxo-2-azaspiro[3.5]nonaneTwo-step cyclization with LiAlH₄>82
N-(1-aryl-3-oxo-2-azaspiro)X-ray diffraction-confirmedN/A

Q. How does the spirocyclic structure of this compound influence its chemical reactivity?

  • Methodological Answer : The spirocyclic framework introduces steric hindrance and ring strain , directing reactivity toward functionalization at the carboxamide group. For instance, nucleophilic substitutions favor the nitrogen atom due to its lone pair accessibility, while oxidation reactions target the sp³-hybridized carbons . Comparative studies with oxygen-containing analogs (e.g., 7-oxaspiro derivatives) show reduced electrophilicity due to nitrogen’s electron-donating effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays for this compound derivatives?

  • Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell line sensitivity, concentration thresholds). For example, derivatives showing analgesic activity in rodent models may fail in human cell lines due to metabolic stability differences. To address this:

  • Use orthogonal assays (e.g., enzymatic inhibition + cellular viability).
  • Perform metabolic profiling (e.g., cytochrome P450 interactions) to identify degradation pathways .
    • Case Study : A derivative with a 5× lower toxicity profile in Bupivacaine analogs required adjusting the substituent’s hydrophilicity to balance solubility and target binding .

Q. What strategies optimize the pharmacokinetic (PK) properties of this compound-based drug candidates?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the carboxamide group with a sulfonamide to enhance metabolic stability while retaining binding affinity .
  • Prodrug design : Esterification of the carboxylic acid group improves oral bioavailability (e.g., tert-butyl esters increase logP by 1.5 units) .
  • Structural rigidity : Introducing cyclopropyl groups reduces off-target interactions, as seen in analogs with IC₅₀ improvements against HCV NS3 protease .

Q. How can structure-activity relationship (SAR) studies guide the design of selective enzyme inhibitors using this scaffold?

  • Methodological Answer :

  • Step 1 : Map key pharmacophores via X-ray co-crystallography (e.g., interactions with protease active sites).
  • Step 2 : Synthesize derivatives with varied substituents (e.g., methyl, trifluoroacetyl) at positions 1 and 7 of the spiro ring.
  • Step 3 : Use molecular dynamics simulations to predict binding free energy (ΔG) and validate with SPR/ITC assays .
    • Data Insight : A methyl group at position 2 increased water solubility by 30% but reduced binding affinity by 15%, highlighting a trade-off .

Q. What experimental approaches elucidate the mechanism of action for spirocyclic compounds in modulating biochemical pathways?

  • Methodological Answer :

  • Pathway profiling : RNA-seq or proteomics to identify upregulated/downregulated targets (e.g., MAPK/ERK pathways in cancer models) .
  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify target engagement in live cells .
  • In silico docking : Compare binding modes with known inhibitors (e.g., pipecolic acid bioisosteres) to infer mechanistic overlap .

Data Contradiction Analysis

Q. Why do some this compound derivatives exhibit high in vitro activity but low in vivo efficacy?

  • Analysis : Discrepancies often stem from poor ADME properties (e.g., rapid hepatic clearance) or off-target effects . For example, a derivative with 90% inhibition of HCV NS3 protease in vitro showed <10% oral bioavailability due to first-pass metabolism . Solutions include:

  • Structural modification : Introduce fluorine atoms to block metabolic hotspots.
  • Formulation optimization : Use lipid nanoparticles to enhance plasma half-life .

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